molecular formula C18H14ClNO3 B11396216 N-(4-chlorophenyl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

N-(4-chlorophenyl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11396216
M. Wt: 327.8 g/mol
InChI Key: OJXLBYFDULPOQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves various methods. One common approach is the reaction between and in the presence of a base (such as ). This yields the desired product.

      Industrial Production: While I don’t have specific industrial production details, laboratories typically produce it on a smaller scale using the methods mentioned above.

  • Chemical Reactions Analysis

      Reactivity: This compound can undergo various reactions, including , , and .

      Common Reagents and Conditions:

      Major Products: The major products depend on the specific reaction conditions and reagents used.

  • Scientific Research Applications

      Chemistry: Researchers study this compound’s reactivity, stability, and applications in organic synthesis.

      Biology and Medicine: Although I don’t have specific studies, compounds like this may have biological activity, making them relevant for drug discovery.

      Industry: Its applications in industry could include dyes, pharmaceutical intermediates, or agrochemicals.

  • Mechanism of Action

    • Unfortunately, I don’t have detailed information on the specific mechanism of action for this compound. Further research would be needed to explore its interactions with molecular targets and pathways.
  • Comparison with Similar Compounds

    Remember that this overview provides a concise summary, and for more in-depth information, further literature research would be beneficial

    Properties

    Molecular Formula

    C18H14ClNO3

    Molecular Weight

    327.8 g/mol

    IUPAC Name

    N-(4-chlorophenyl)-7,8-dimethyl-4-oxochromene-2-carboxamide

    InChI

    InChI=1S/C18H14ClNO3/c1-10-3-8-14-15(21)9-16(23-17(14)11(10)2)18(22)20-13-6-4-12(19)5-7-13/h3-9H,1-2H3,(H,20,22)

    InChI Key

    OJXLBYFDULPOQI-UHFFFAOYSA-N

    Canonical SMILES

    CC1=C(C2=C(C=C1)C(=O)C=C(O2)C(=O)NC3=CC=C(C=C3)Cl)C

    Origin of Product

    United States

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